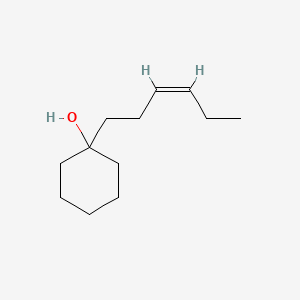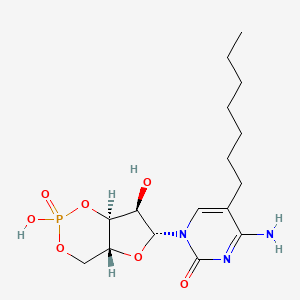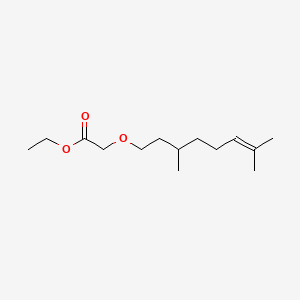
Ethyl ((3,7-dimethyl-6-octenyl)oxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rhizome, is a compound widely used in various applications, including as a feed additive for animals . This compound is derived from the rhizome of the turmeric plant, which is known for its vibrant yellow color and numerous health benefits.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of turmeric extract involves the extraction of active compounds from the rhizome of Curcuma longa L. This process typically includes:
Drying and Grinding: The rhizomes are dried and ground into a fine powder.
Solvent Extraction: The powder is then subjected to solvent extraction using solvents such as ethanol or methanol to obtain the turmeric extract.
Filtration and Concentration: The extract is filtered to remove any solid impurities and then concentrated to obtain a more potent form of the extract.
Industrial Production Methods
Industrial production of turmeric extract involves large-scale extraction processes, which may include:
Supercritical Fluid Extraction: This method uses supercritical carbon dioxide as a solvent to extract the active compounds from the turmeric rhizome. This method is preferred for its efficiency and ability to produce high-purity extracts.
Steam Distillation: This method is used to obtain turmeric oil by distilling the turmeric rhizome with steam. The steam helps to release the essential oils from the plant material, which are then collected and condensed.
化学反应分析
Types of Reactions
Turmeric extract undergoes various chemical reactions, including:
Oxidation: Turmeric extract can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: Substitution reactions can take place, where functional groups in the turmeric extract are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of curcumin, the primary active compound in turmeric extract. These derivatives can have different properties and applications depending on the specific reaction conditions used.
科学研究应用
Turmeric extract has a wide range of scientific research applications, including:
Chemistry: In chemistry, turmeric extract is used as a natural dye and as a reagent in various chemical reactions.
Biology: In biological research, turmeric extract is studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: In medicine, turmeric extract is investigated for its potential therapeutic effects in treating conditions such as arthritis, cancer, and cardiovascular diseases.
Industry: In the food industry, turmeric extract is used as a natural colorant and flavoring agent. It is also used in the cosmetic industry for its skin-enhancing properties.
作用机制
The mechanism of action of turmeric extract involves several molecular targets and pathways:
Antioxidant Activity: Turmeric extract exerts its effects by scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Pathways: It inhibits the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation.
Antimicrobial Effects: Turmeric extract disrupts the cell membranes of bacteria and fungi, leading to their death.
Cancer Pathways: It modulates various signaling pathways involved in cell proliferation, apoptosis, and metastasis, making it a potential anti-cancer agent.
相似化合物的比较
Similar Compounds
Curcumin: The primary active compound in turmeric extract, known for its potent antioxidant and anti-inflammatory properties.
Ginger Extract: Derived from the rhizome of Zingiber officinale, ginger extract shares similar anti-inflammatory and antioxidant properties with turmeric extract.
Boswellia Extract: Obtained from the resin of Boswellia serrata, this extract is known for its anti-inflammatory effects and is often compared to turmeric extract.
Uniqueness
Turmeric extract is unique due to its wide range of bioactive compounds, including curcumin, demethoxycurcumin, and bisdemethoxycurcumin. These compounds contribute to its diverse therapeutic effects and make it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
84681-90-3 |
|---|---|
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC 名称 |
ethyl 2-(3,7-dimethyloct-6-enoxy)acetate |
InChI |
InChI=1S/C14H26O3/c1-5-17-14(15)11-16-10-9-13(4)8-6-7-12(2)3/h7,13H,5-6,8-11H2,1-4H3 |
InChI 键 |
SCBMFUVUMCIJSO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COCCC(C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)
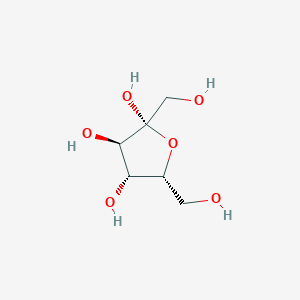
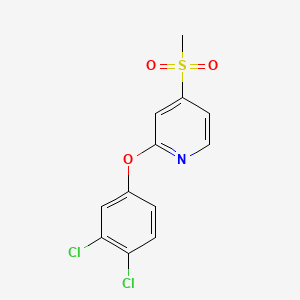
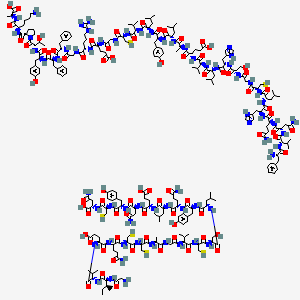
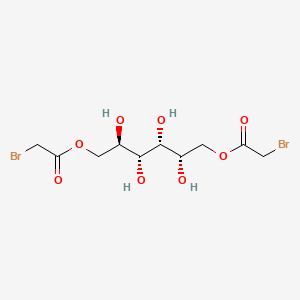
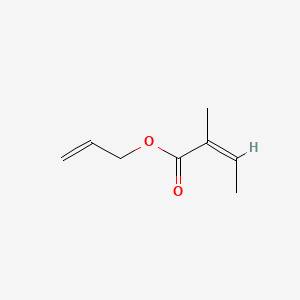
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12653091.png)



